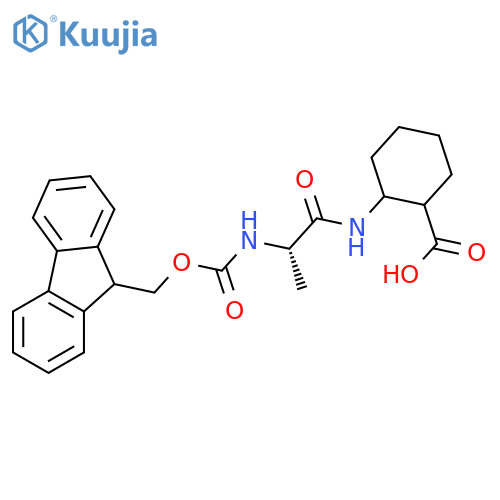

Cas no 2171434-09-4 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid

- 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid

- 2171434-09-4

- EN300-1503005

-

- インチ: 1S/C25H28N2O5/c1-15(23(28)27-22-13-7-6-12-20(22)24(29)30)26-25(31)32-14-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-5,8-11,15,20-22H,6-7,12-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)/t15-,20?,22?/m0/s1

- InChIKey: POSPTHQMWHDSJH-QGDMRXHLSA-N

- SMILES: OC(C1CCCCC1NC([C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- 精确分子量: 436.19982200g/mol

- 同位素质量: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 32

- 回転可能化学結合数: 7

- 複雑さ: 676

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.3

- トポロジー分子極性表面積: 105Ų

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1503005-5000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 5000mg |

$2650.0 | 2023-09-27 | ||

| Enamine | EN300-1503005-100mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 100mg |

$804.0 | 2023-09-27 | ||

| Enamine | EN300-1503005-1000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 1000mg |

$914.0 | 2023-09-27 | ||

| Enamine | EN300-1503005-1.0g |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1503005-500mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 500mg |

$877.0 | 2023-09-27 | ||

| Enamine | EN300-1503005-10000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 10000mg |

$3929.0 | 2023-09-27 | ||

| Enamine | EN300-1503005-2500mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 2500mg |

$1791.0 | 2023-09-27 | ||

| Enamine | EN300-1503005-50mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 50mg |

$768.0 | 2023-09-27 | ||

| Enamine | EN300-1503005-250mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid |

2171434-09-4 | 250mg |

$840.0 | 2023-09-27 |

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acidに関する追加情報

Introduction to Compound CAS No. 2171434-09-4: 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic Acid

The compound with CAS No. 2171434-09-4, known as 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclohexane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid derivative. The Fmoc group is particularly notable for its role in peptide synthesis, where it serves as a protecting group for amino acids during solid-phase synthesis.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the context of drug delivery systems and enzyme inhibitors. The cyclohexane ring in the molecule provides structural stability, while the Fmoc group ensures precise control over the stereochemistry during synthesis. These features make it an invaluable tool in modern medicinal chemistry.

One of the most exciting advancements involving this compound is its application in the synthesis of enantioselective catalysts. By leveraging the chiral center at the 2S position, scientists have been able to develop catalysts with high enantioselectivity, which are critical for producing chiral drugs with specific therapeutic properties. This has opened new avenues for the development of personalized medicine and targeted therapies.

In addition to its role in drug development, this compound has also found applications in materials science. Its unique combination of structural features makes it suitable for use in creating advanced polymers and nanomaterials. For instance, researchers have utilized its Fmoc group to design self-assembling peptides that form nanostructures with potential applications in drug delivery and tissue engineering.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc-amino acid derivative and its subsequent coupling with the cyclohexane carboxylic acid moiety. The stereochemistry at the 2S position is crucial for determining the biological activity of the final product, making it essential to employ enantioselective methods during synthesis.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance its scalability and reduce production costs. Advances in catalytic asymmetric synthesis and green chemistry are expected to play pivotal roles in achieving these goals. Furthermore, investigations into its biological activity are ongoing, with particular emphasis on its potential as an inhibitor of key enzymes involved in diseases such as cancer and neurodegenerative disorders.

In conclusion, CAS No. 2171434-09-4 represents a cutting-edge molecule with vast potential across multiple scientific disciplines. Its unique structure and functional groups make it an indispensable tool in contemporary research, driving innovation in drug discovery, materials science, and beyond.

2171434-09-4 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid) Related Products

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)

- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)

- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)

- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)

- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)

- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)